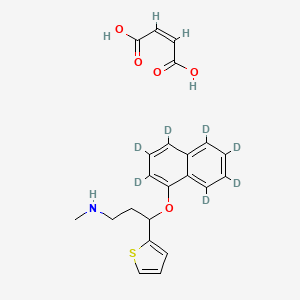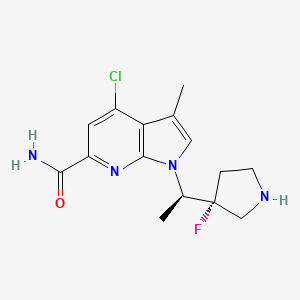
Pim-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Pim-IN-1 is typically synthesized through step-growth polymerizations. The primary monomers used in its synthesis are 5,5’,6,6’-tetrahydroxy-3,3,3’,3’-tetramethyl-1,1’-spirobisindane and tetrachloroterephthalonitrile . The reaction is carried out under nitrogen-purged conditions at temperatures ranging from 100°C to 160°C . The polymerization process involves double nucleophilic aromatic substitution reactions .
Industrial Production Methods: In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The process involves the use of high-temperature reactors and continuous monitoring of reaction conditions to ensure the desired molecular weight and polymer structure . The polymer is then processed into membranes or other forms depending on its intended application .
Chemical Reactions Analysis
Types of Reactions: Pim-IN-1 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are typically carried out to modify the polymer’s properties or to introduce functional groups that enhance its performance in specific applications .
Common Reagents and Conditions: Common reagents used in the chemical modification of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can introduce hydroxyl or carbonyl groups, while reduction reactions can lead to the formation of amines or alcohols .
Scientific Research Applications
Pim-IN-1 has a wide range of scientific research applications due to its unique properties. In chemistry, it is used as a membrane material for gas separation processes, particularly for the separation of carbon dioxide from methane and nitrogen . In biology and medicine, this compound is being explored for its potential use in drug delivery systems and as a scaffold for tissue engineering . In industry, it is used in the production of high-performance membranes for water purification and other separation processes .
Mechanism of Action
The mechanism of action of Pim-IN-1 is primarily related to its ability to form highly porous structures that facilitate the selective transport of molecules . The molecular targets and pathways involved in its action include the interaction with specific gases or solutes, which are selectively adsorbed or transported through the polymer matrix . This selective transport is driven by the size and shape of the micropores, as well as the chemical interactions between the polymer and the target molecules .
Comparison with Similar Compounds
Pim-IN-1 is unique among similar compounds due to its high microporosity and rigid backbone structure . Similar compounds in the PIM family include PIM-2 and PIM-3, which also exhibit high microporosity but differ in their chemical structure and properties . For example, PIM-2 has a different monomer composition that results in slightly different gas separation properties . PIM-3, on the other hand, has a more flexible backbone structure, which affects its mechanical properties and performance in certain applications .
Properties
Molecular Formula |
C15H18ClFN4O |
|---|---|
Molecular Weight |
324.78 g/mol |
IUPAC Name |
4-chloro-1-[(1R)-1-[(3R)-3-fluoropyrrolidin-3-yl]ethyl]-3-methylpyrrolo[2,3-b]pyridine-6-carboxamide |
InChI |
InChI=1S/C15H18ClFN4O/c1-8-6-21(9(2)15(17)3-4-19-7-15)14-12(8)10(16)5-11(20-14)13(18)22/h5-6,9,19H,3-4,7H2,1-2H3,(H2,18,22)/t9-,15-/m1/s1 |
InChI Key |
HDYFVAJZXGMYBL-RFAUZJTJSA-N |
Isomeric SMILES |
CC1=CN(C2=C1C(=CC(=N2)C(=O)N)Cl)[C@H](C)[C@]3(CCNC3)F |
Canonical SMILES |
CC1=CN(C2=C1C(=CC(=N2)C(=O)N)Cl)C(C)C3(CCNC3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


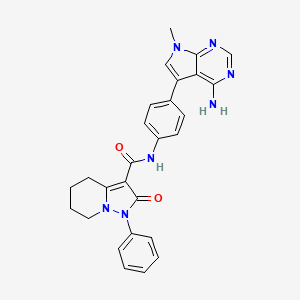

![(2S)-2-[[(4E,7S,10S,13S)-7-[[(2S)-2-amino-4-methylpentanoyl]amino]-10-benzyl-8,11-dioxo-2-oxa-9,12-diazabicyclo[13.2.2]nonadeca-1(17),4,15,18-tetraene-13-carbonyl]amino]propanoic acid](/img/structure/B12417893.png)
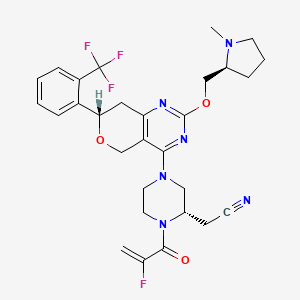
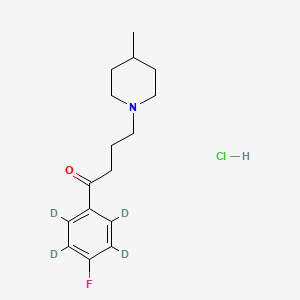
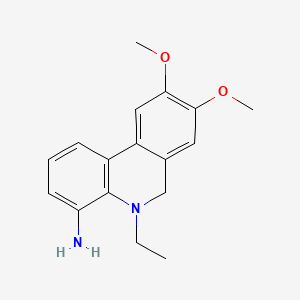
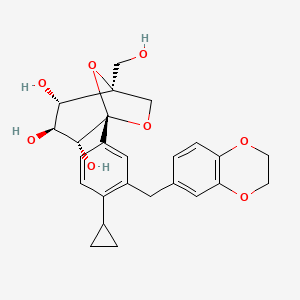
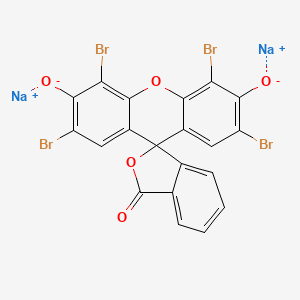
![4-Chloro-7-fluoropyrrolo[1,2-a]quinoxaline-2-carbaldehyde](/img/structure/B12417925.png)
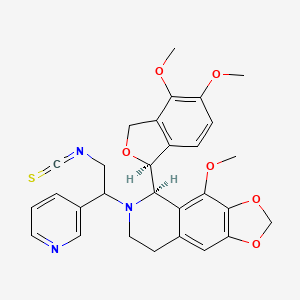
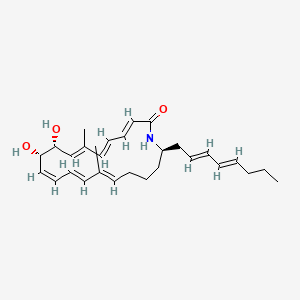

![[(3S,3aR,6R,6aS)-3-(1,3-benzodioxol-5-yloxy)-6-(6-methoxy-1,3-benzodioxol-5-yl)-3,4,6,6a-tetrahydro-1H-furo[3,4-c]furan-3a-yl] acetate](/img/structure/B12417946.png)
